molecular formula C17H12ClN5O3S2 B269932 N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide

N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide

Cat. No. B269932
M. Wt: 433.9 g/mol
InChI Key: CWRGJWIGHPEYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated.

Mechanism of Action

The mechanism of action of N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide involves the inhibition of protein kinases. Specifically, this compound has been found to inhibit the activity of several protein kinases, including Akt, which is important for regulating cell survival and proliferation, and ERK, which is important for regulating cell growth and differentiation.
Biochemical and Physiological Effects
N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide has been found to have several interesting biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes for cancer metastasis. In addition, this compound has been found to inhibit angiogenesis, the formation of new blood vessels, which is important for cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide in lab experiments is its specificity for certain protein kinases. This compound has been found to selectively inhibit the activity of certain protein kinases, which allows researchers to study the role of these kinases in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide. One direction is the development of more potent and selective inhibitors of protein kinases. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs for the treatment of cancer. Additionally, the role of this compound in other cellular processes, such as autophagy and apoptosis, could be further studied. Finally, the potential use of this compound in animal models of cancer could be investigated to determine its efficacy and safety in vivo.

Synthesis Methods

The synthesis of N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide involves several steps. The starting materials are 4-chlorobenzaldehyde, thiosemicarbazide, and 5-methylisoxazole-3-carboxylic acid. The first step is the condensation of 4-chlorobenzaldehyde and thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. The second step is the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The final step is the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 5-methylisoxazole-3-carbonyl chloride to form N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide.

Scientific Research Applications

N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide has been studied for its potential scientific research applications. One of the potential applications is as a drug candidate for the treatment of cancer. Studies have shown that this compound has anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Another potential application is as a tool for studying the role of protein kinases in cellular signaling pathways. This compound has been found to inhibit certain protein kinases, which are important for regulating cellular processes such as cell growth and differentiation.

properties

Product Name

N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide

Molecular Formula

C17H12ClN5O3S2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H12ClN5O3S2/c1-9-6-12(23-26-9)15-21-22-17(25-15)28-8-14(24)20-16-19-13(7-27-16)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,24)

InChI Key

CWRGJWIGHPEYKK-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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